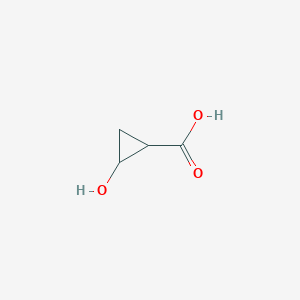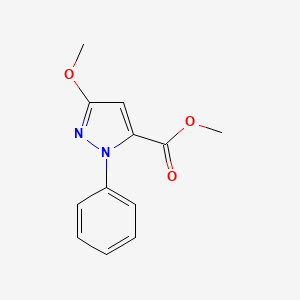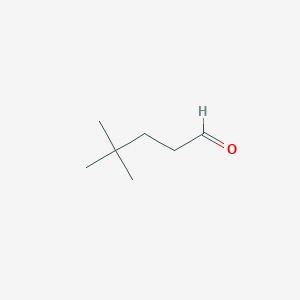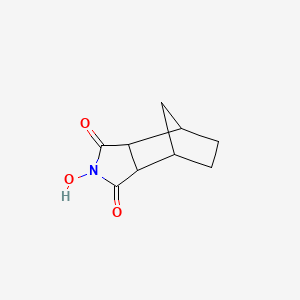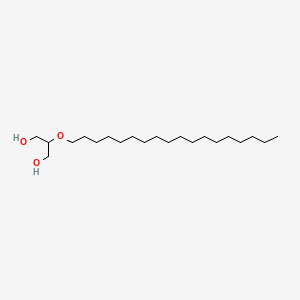
2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester
Descripción general
Descripción
“2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester” is a type of organoboron compound that is used as a building block in organic synthesis . It is a relatively stable, readily prepared, and generally environmentally benign reagent .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .Chemical Reactions Analysis
This compound is used in Suzuki–Miyaura (SM) coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Analytical Challenges and Solutions
Pinacolboronate esters, including 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester, are pivotal in Suzuki coupling reactions, which are essential for synthesizing complex molecules. However, these compounds, due to their reactive nature, pose significant analytical challenges, such as facile hydrolysis to boronic acids, making conventional analytical methods like GC and normal-phase HPLC unsuitable. To address these challenges, innovative strategies involving non-aqueous and aprotic diluents, reversed-phase separations with highly basic mobile phases, and ion pairing reagents have been employed, demonstrating the adaptability of analytical methods to these reactive compounds (Zhong et al., 2012).
Synthesis and Cross-Coupling Reactions
The synthesis of 3-Pyridylboronic Acid and its Pinacol Ester showcases the utility of these compounds in Suzuki coupling reactions to create complex organic structures such as 3-Pyridin-3-ylquinoline, illustrating the role of pinacol esters in organic synthesis (Li et al., 2005). Similarly, the synthesis of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester through iridium-catalyzed aromatic borylation and its subsequent use in Suzuki couplings highlights the versatility of pinacol esters in introducing electron-withdrawing groups into organic compounds, enhancing their electron-deficient nature (Batool et al., 2016).
Polymerization and Copolymer Synthesis
In the realm of polymer science, the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization process utilizes pinacol boronate moieties for the synthesis of π-conjugated polymers with boronic acid (ester) termini, expanding the toolbox for polymer synthesis (Nojima et al., 2016). Furthermore, the study on radical copolymerization involving Isopropenyl boronic acid pinacol ester (IPBpin) with various vinyl monomers elucidates the monomer character and enables the synthesis of unconventional copolymers, showcasing the innovative use of boron-containing monomers in polymer chemistry (Makino et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This pathway allows for the formation of carbon–carbon bonds, which are crucial in the creation of complex organic compounds .
Pharmacokinetics
For instance, the rate of hydrolysis of boronic pinacol esters, such as this compound, can be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the pH of the environment strongly influences the rate of the compound’s reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Propiedades
IUPAC Name |
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSDFWQJHBYAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582990 | |
| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932382-17-7 | |
| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



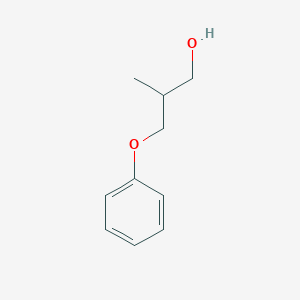
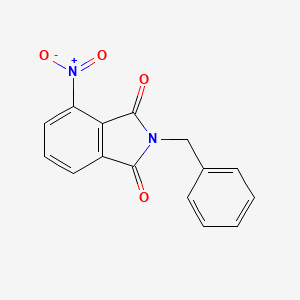
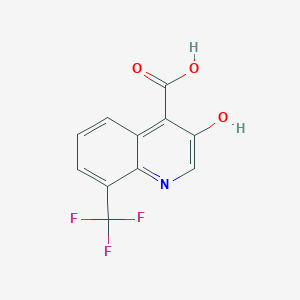
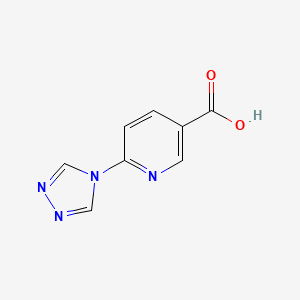
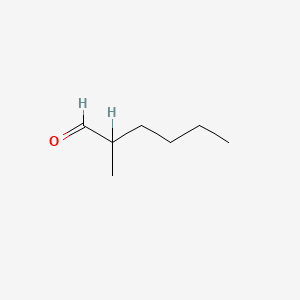
![1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B3058892.png)
